2-(2-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-METHYLPHENOXY)ACETAMIDE: Lacks the thiazole ring but shares the phenoxyacetamide moiety.
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]ACETAMIDE: Similar structure but without the phenoxy group.
Uniqueness
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to the presence of both the thiazole ring and the phenoxyacetamide moiety, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-5-3-4-6-13(10)18-8-14(17)15-7-12-9-19-11(2)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
KXZKPUFYUXUYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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